Benzene.phenol

matrix isolation spectroscopy hydrogen bonding non-covalent interactions

Standard phenol/benzene mixtures lack the defined intermolecular interactions required for physical chemistry reference work. This 1:1 molecular complex (C12H12O, MW 172.22) provides a validated non-covalent assembly with a quantified νOH shift of 78 cm⁻¹. - **Spectroscopic reference**: Calibrate matrix isolation IR experiments using the established 78 cm⁻¹ shift. - **DFT benchmark**: Validate dispersion-corrected functionals against dispersion-dominated binding energetics. - **Supply chain**: Packaged as a stable, research-grade solid; available for immediate shipment.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
CAS No. 100518-55-6
Cat. No. B3044870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene.phenol
CAS100518-55-6
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1=CC=CC=C1.C1=CC=C(C=C1)O
InChIInChI=1S/C6H6O.C6H6/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5,7H;1-6H
InChIKeyRRTCFFFUTAGOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene.phenol: Technical Specifications


Benzene.phenol (CAS 100518-55-6) is formally designated as a 1:1 molecular complex between benzene and phenol (C12H12O, molecular weight 172.22 g/mol) . This compound represents a specific non-covalent assembly rather than a simple mixture, characterized by a defined O–H···π hydrogen-bonded interaction between the phenolic hydroxyl group and the benzene π-system [1]. The complex serves as a fundamental model system for investigating weak intermolecular forces in physical chemistry and materials science applications [1].

Why Benzene.phenol Cannot Be Substituted


The 1:1 phenol-benzene complex exhibits distinct spectroscopic and energetic properties that are not present in the individual components or in simple binary mixtures [1]. Direct substitution with uncomplexed phenol or benzene eliminates the defined O–H···π hydrogen-bonding interaction that governs the complex's behavior, resulting in fundamentally different spectral signatures and intermolecular dynamics [1]. Furthermore, substitution with fluorinated phenol analogs alters the hydrogen-bond donor acidity, leading to measurable variations in νOH spectral shifts and binding characteristics that deviate significantly from the parent phenol-benzene system [1].

Benzene.phenol: Quantitative Differentiation


νOH Shift as Hydrogen-Bond Acidity Benchmark

Under matrix isolation conditions at 8 K, the 1:1 phenol-benzene complex exhibits a νOH stretching frequency shift of 78 cm⁻¹ relative to the phenol monomer [1]. This shift directly quantifies the hydrogen-bond donor ability of phenol toward the benzene π-system. In contrast, 3,4,5-trifluorophenol, an analog with enhanced acidity (pKa 7.8 vs. phenol pKa 10.0), produces a significantly larger shift of 98 cm⁻¹ when complexed with benzene under identical conditions [1]. The ~20 cm⁻¹ difference provides a precise, experimentally verifiable metric for distinguishing between these hydrogen-bond donor species.

matrix isolation spectroscopy hydrogen bonding non-covalent interactions

pKa–νOH Correlation and Complex Stability

The νOH spectral shifts measured for a series of phenol derivatives complexed with benzene exhibit a strong linear correlation with the aqueous pKa values of the phenol donors [1]. For the parent phenol-benzene complex, the measured shift of 78 cm⁻¹ corresponds to the phenol pKa of 10.0. In contrast, 3,4,5-trifluorophenol (pKa 7.8) yields a shift of 98 cm⁻¹, while 3-fluorophenol (pKa 9.3) yields an intermediate shift [1]. This correlation establishes a quantitative framework for predicting complex behavior based on donor acidity.

physical organic chemistry structure-property relationships hydrogen-bond acidity

Dispersion-Dominated Binding in Phenol-Benzene

Computational analysis using the Morokuma-Kitaura energy decomposition scheme reveals that the phenol-benzene complex is stabilized predominantly by dispersion interactions, with additional contributions from electrostatics, polarization, and charge-transfer [1]. This binding motif contrasts with phenol-water complexes, where electrostatics dominate. The calculated total binding energy for the phenol-benzene complex is consistent with the observed spectral shifts and provides a quantitative basis for comparing interaction strengths across different acceptor systems.

computational chemistry intermolecular forces energy decomposition analysis

Benzene.phenol: High-Value Application Scenarios


Matrix Isolation IR Calibration Standard

The well-defined νOH shift of 78 cm⁻¹ for the phenol-benzene complex [1] serves as a reliable calibration point for matrix isolation IR experiments. Researchers can use this value to benchmark instrumentation and validate spectral assignments for novel hydrogen-bonded assemblies.

DFT Dispersion Correction Validation Benchmark

The phenol-benzene complex, with its dispersion-dominated binding [1], provides a rigorous test case for evaluating the performance of dispersion corrections in density functional theory (DFT) calculations. Accurate reproduction of the 78 cm⁻¹ spectral shift is a key validation metric.

Reference for Hydrogen-Bond Acidity Scale

The linear correlation between νOH shift and pKa [1] positions the phenol-benzene complex as a foundational reference point for constructing empirical scales of hydrogen-bond donor strength, applicable in solvent selection and supramolecular design.

Model System for Substituent Effects on π-H Bonding

The systematic variation in spectral shifts observed with fluorinated phenols (78 cm⁻¹ for phenol vs. 98 cm⁻¹ for 3,4,5-trifluorophenol) [1] establishes the parent phenol-benzene complex as an essential baseline for structure-activity relationship studies in non-covalent interactions.

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